N-(5-chloro-2,4-dimethoxyphenyl)-N'-phenylurea
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenylurea group attached to a 5-chloro-2,4-dimethoxyphenyl moiety. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)-urea (PNU-120596): Known for its role as an allosteric modulator of alpha7 nicotinic receptors.
N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide: Another compound with a similar structural motif.
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea stands out due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-N'-phenylurea is an organic compound with significant potential in medicinal chemistry, particularly as a pharmacological agent. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClN2O3. The compound features a chloro group and two methoxy groups on the aromatic ring, which contribute to its unique chemical properties and biological activities. Its synthesis typically involves the reaction of 5-chloro-2,4-dimethoxyphenyl isocyanate with phenylamine, utilizing solvents like dichloromethane or dimethylformamide to enhance yield and purity.
Research indicates that derivatives of this compound, particularly PNU-120596, act as positive allosteric modulators of alpha-7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are implicated in various neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. By enhancing the response of α7 nAChRs to acetylcholine, this compound may offer therapeutic benefits related to cognitive enhancement and neuroprotection .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Biological Activity | Description |
---|---|
Cognitive Enhancement | Modulates α7 nAChRs, potentially improving cognitive functions. |
Neuroprotection | May protect against neurodegenerative diseases through receptor modulation. |
Antiviral Properties | Similar compounds have shown efficacy against viruses like HSV-1. |
Cytotoxicity | Preliminary studies suggest potential anti-cancer activity against various cell lines. |
Case Studies and Research Findings
- Cognitive Function Studies : In vitro studies using substituted cysteine accessibility techniques have demonstrated that this compound induces conformational changes in α7 nAChRs that enhance their activation by acetylcholine. This suggests that the compound binds at sites distinct from traditional agonist-binding sites.
- Antiviral Research : Compounds structurally similar to this compound have been investigated for their antiviral properties. For instance, derivatives have shown promise in inhibiting herpes simplex virus type 1 (HSV-1) replication.
- Anticancer Activity : A study assessed the cytotoxic effects of various derivatives against a panel of cancer cell lines. The findings indicated that certain analogs exhibited significant inhibition of tumor growth in leukemia and renal cancer models .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
Compound Name | Structure Features | Biological Activity | Unique Properties |
---|---|---|---|
PNU-120596 | Methylisoxazole moiety | Positive allosteric modulator of α7 nAChRs | Enhanced cognitive effects in preclinical studies |
N-(4-methylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)urea | Similar urea structure | Potential neuroprotective effects | Different substituents may affect receptor selectivity |
N-(5-bromo-2,4-dimethoxyphenyl)-N'-phenylurea | Bromine instead of chlorine | Antiviral activity against HSV-1 | Variations in halogen influence biological activity |
Properties
CAS No. |
218134-97-5 |
---|---|
Molecular Formula |
C15H15ClN2O3 |
Molecular Weight |
306.74 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-phenylurea |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-9-14(21-2)12(8-11(13)16)18-15(19)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
ACEKLCBKUUCUCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=CC=C2)Cl)OC |
Origin of Product |
United States |
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